

Technical Support Center: SYD5115 Preclinical Information and In Vivo Study Guidance

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Compound of Interest

Compound Name: SYD5115

Cat. No.: B15605788

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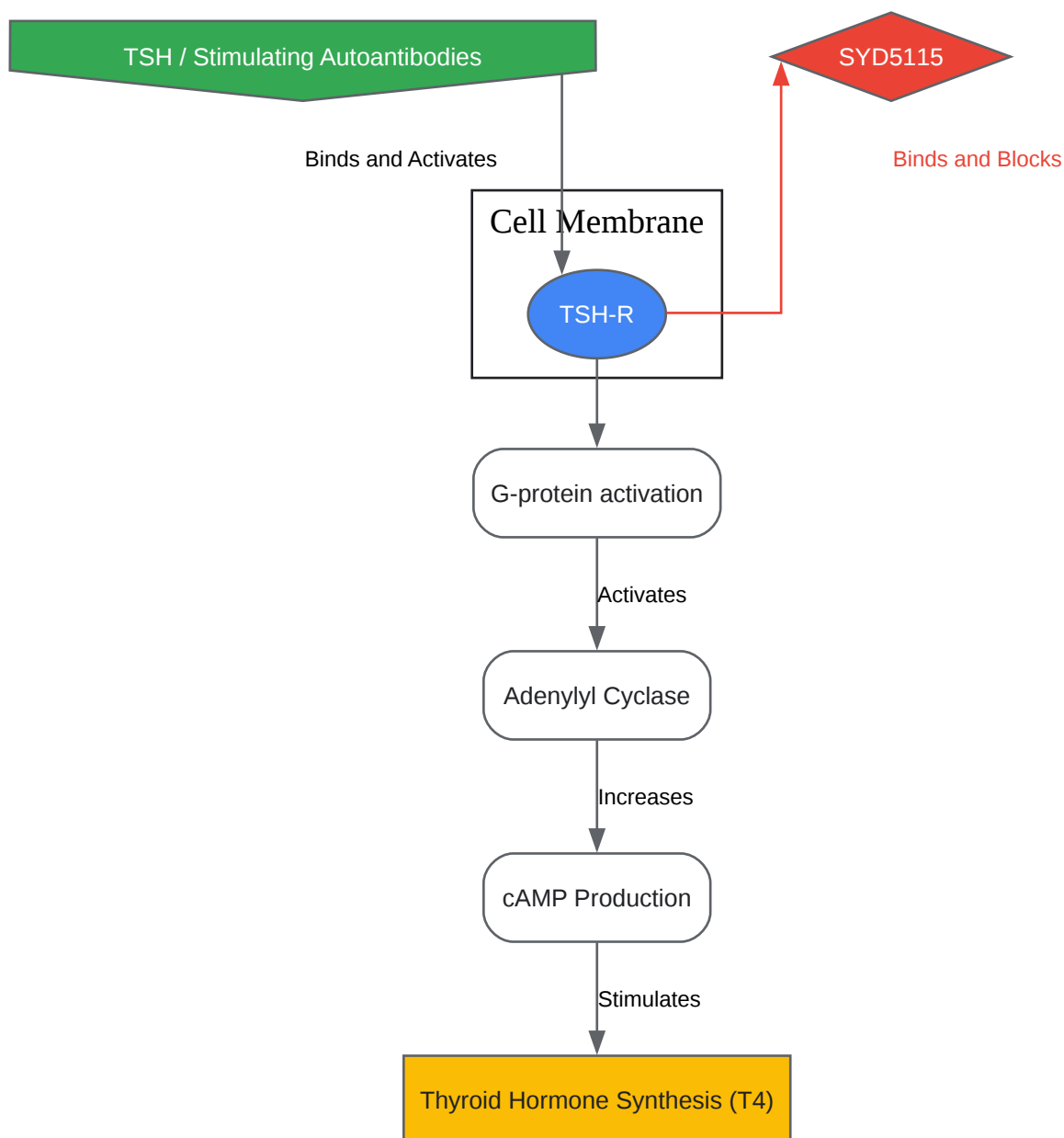
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with **SYD5115** in rodent models. While specific unexpected side effects of **SYD5115** in these models are not documented in publicly available literature, this resource offers insights into its known preclinical profile and provides general troubleshooting for in vivo experiments.

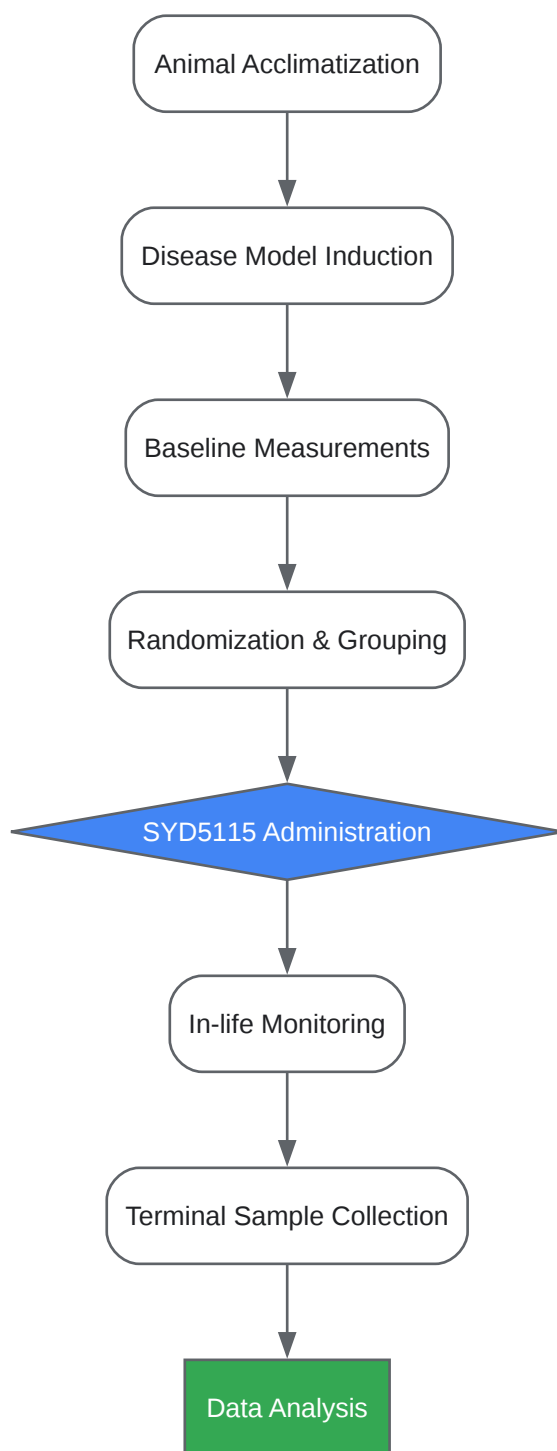
Preclinical Profile of SYD5115

SYD5115 is a novel, orally active small molecule antagonist of the thyrotropin receptor (TSH-R).[1][2] Its primary mechanism of action is to block the activation of the TSH-R, thereby inhibiting downstream signaling pathways. This makes it a promising candidate for the treatment of Graves' disease and Graves' orbitopathy, conditions driven by the overstimulation of the TSH-R by autoantibodies.[1][2]

In preclinical in vitro studies, **SYD5115** has demonstrated potent and dose-dependent inhibition of TSH-R activation.[3][4] A key in vivo effect observed is the blocking of stimulating antibody-induced synthesis of the thyroid hormone thyroxine (T4) after a single oral dose.[1][2] It is important to note that during the optimization of the initial compound series from which **SYD5115** was derived, issues such as low metabolic stability and potential mutagenicity were addressed.[1][2]

Mechanism of Action of SYD5115





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